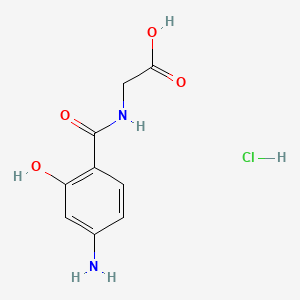
N-Desmethyl Imatinib Dimesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Imatinib Dimesylate is a pharmacologically active metabolite of Imatinib, a tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors . This compound is formed through the metabolic process involving cytochrome P450 enzymes, particularly CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Imatinib Dimesylate involves the demethylation of Imatinib. This process is typically carried out using specific demethylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol and formic acid, and the process is monitored using techniques such as liquid chromatography-tandem mass spectrometry .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Imatinib Dimesylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic activation and subsequent pharmacological effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .
Major Products Formed: The major products formed from these reactions include various metabolites that retain pharmacological activity similar to the parent compound .
Scientific Research Applications
N-Desmethyl Imatinib Dimesylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used in pharmacokinetic studies to understand the metabolism and bioavailability of Imatinib . In medicine, it serves as a crucial compound for therapeutic drug monitoring to optimize the efficacy and reduce the toxicity of Imatinib . Additionally, it is employed in metabolomics research to study the metabolic pathways and interactions of tyrosine kinase inhibitors .
Mechanism of Action
The mechanism of action of N-Desmethyl Imatinib Dimesylate involves the inhibition of the BCR-ABL tyrosine kinase, a fusion protein responsible for the proliferation of leukemic cells . By binding to the ATP-binding site of the kinase, the compound prevents the phosphorylation of downstream targets, thereby inhibiting cell proliferation and inducing apoptosis . This mechanism is crucial for its therapeutic effects in chronic myelogenous leukemia and gastrointestinal stromal tumors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Desmethyl Imatinib Dimesylate include other tyrosine kinase inhibitors such as Nilotinib, Dasatinib, Bosutinib, Ponatinib, and Asciminib . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .
Uniqueness: This compound is unique due to its formation as a metabolite of Imatinib and its comparable biological activity to the parent drug . Unlike other tyrosine kinase inhibitors, it is specifically formed through the metabolic process involving CYP3A4, making it a critical compound for therapeutic drug monitoring and pharmacokinetic studies .
Properties
Molecular Formula |
C9H11ClN2O4 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H |
InChI Key |
LKNHGIWKJBRBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


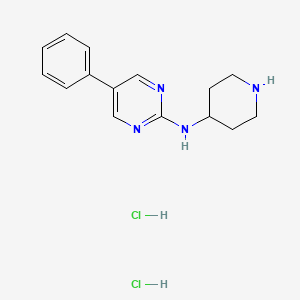
![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)

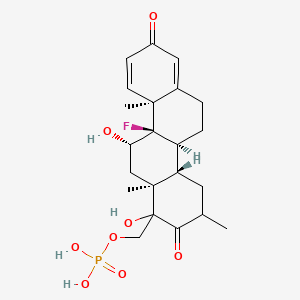
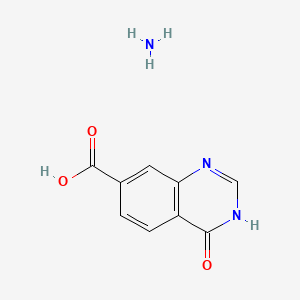
![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)
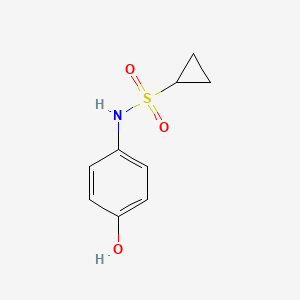
![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
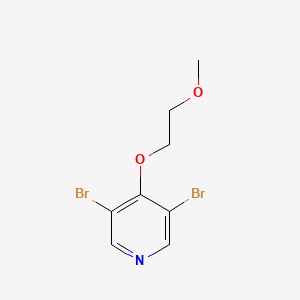
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
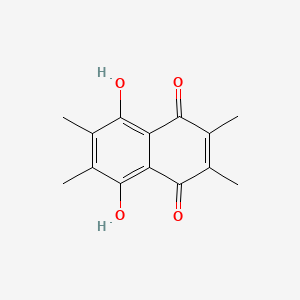
![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

